[Cyclopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid
Description
[Cyclopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid is a nitrogen-containing heterocyclic compound featuring a cyclopropyl group, a methyl-substituted piperidine moiety, and an acetic acid backbone.
Properties
IUPAC Name |
2-[cyclopropyl-[(1-methylpiperidin-2-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-13-7-3-2-4-11(13)8-14(9-12(15)16)10-5-6-10/h10-11H,2-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUBWVYWAFAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Piperidine-2-carboxylic Acid Derivatives
-
Method :
-
Reductive Amination : Piperidine-2-carboxaldehyde is reacted with methylamine under reductive conditions (NaBH₃CN, MeOH, 0–25°C) to yield 1-methylpiperidin-2-ylmethanamine12.
-
Mitsunobu Reaction : Piperidin-2-ylmethanol is coupled with cyclopropylamine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF1.
-
Cyclopropanation via Simmons–Smith Reaction
Mannich Reaction for Amino-Cyclopropane Linkage
Alkylation with Bromoacetic Acid
Carbodiimide-Mediated Coupling
-
Method :
EDC/HOBt-mediated coupling of the amine with acetic acid in dichloromethane (DCM) at room temperature67.
Optimization and Challenges
Stereochemical Control
Purification Techniques
-
Crystallization : The final product is purified via recrystallization from ethanol/water (3:1)54.
-
Chromatography : Silica gel chromatography (CH₂Cl₂:MeOH = 9:1) for intermediates17.
Analytical Data and Characterization
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Simmons–Smith | High cyclopropane yield | Requires toxic CH₂I₂ | Industrial |
| Mannich Reaction | Mild conditions | Low stereoselectivity | Lab-scale |
| EDC/HOBt Coupling | High efficiency | Costly reagents | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
[Cyclopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Research
CPMPAA has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Research indicates that it may exhibit:
- Antidepressant Activity : Studies have shown that compounds similar to CPMPAA can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential use in treating depression .
- Anti-inflammatory Properties : The cyclopropyl moiety is known to enhance the anti-inflammatory effects of certain compounds, making CPMPAA a candidate for further exploration in inflammatory disease therapies .
Enzyme Inhibition
Recent studies have focused on CPMPAA's ability to inhibit specific enzymes involved in metabolic pathways. For instance, analogs of CPMPAA have been designed to inhibit the enzyme 5-lipoxygenase, which plays a crucial role in the inflammatory response . This inhibition can lead to reduced production of leukotrienes, thus providing therapeutic benefits in conditions like asthma and allergies.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of CPMPAA analogs as potential antidepressants. Researchers conducted behavioral assays in animal models, demonstrating that these compounds significantly reduced depressive-like behaviors compared to controls. The study concluded that CPMPAA could be a promising lead compound for developing new antidepressants .
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers evaluated the anti-inflammatory effects of CPMPAA in vitro and in vivo. The results indicated that CPMPAA reduced pro-inflammatory cytokine levels in cell cultures and demonstrated significant activity in animal models of inflammation. This suggests its potential application in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of [Cyclopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the amino-acetic acid moiety can participate in biochemical pathways. The cyclopropyl group may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs, emphasizing substituent variations and physicochemical properties:
Structural and Functional Insights
- Piperidine Substitution Patterns: The position of the methyl group on the piperidine ring (e.g., 2-ylmethyl vs. 3-yl in ) significantly impacts molecular conformation.
Aromatic vs. Aliphatic Substituents :
Replacement of the piperidine moiety with a benzyl group (as in ) introduces aromaticity, which could improve π-π stacking interactions but reduce solubility. Fluorination () further modifies electronic properties and metabolic stability.- Stereochemical Considerations: The (R)-configuration in [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid () underscores the importance of chirality in biological activity, suggesting enantioselective interactions with targets.
- Functional Group Modifications: Acetylation () or benzylation () of the cyclopropylamino group may influence pharmacokinetics, such as plasma half-life or membrane permeability, due to changes in polarity and steric bulk.
Research and Development Implications
- Drug Design : The cyclopropyl group’s rigidity and the piperidine ring’s flexibility make these compounds versatile scaffolds for modulating receptor selectivity .
- Synthetic Accessibility : Discontinuation of certain analogs (e.g., ) may reflect challenges in synthesis or purification, highlighting the need for optimized routes for the target compound.
- Biological Screening : Fluorinated analogs () warrant prioritization in assays requiring enhanced stability, while stereospecific derivatives () are critical for target validation studies.
Biological Activity
[Cyclopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group, a piperidine ring, and an amino-acetic acid moiety. The structural configuration enhances its binding affinity to various biological targets, which is crucial for its pharmacological effects.
The mechanism of action involves interactions with specific receptors and enzymes:
- Cyclopropyl Group : Provides conformational constraints that enhance binding affinity.
- Piperidine Ring : Interacts with hydrophobic pockets within target proteins.
- Amino-Acetic Acid Moiety : Forms hydrogen bonds with active site residues, facilitating enzyme inhibition or receptor modulation .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis were reported at 75 µg/mL and 125 µg/mL, respectively .
- Against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, MIC values were <125 µg/mL and 150 µg/mL .
Anticancer Activity
Research has shown that derivatives of piperidine, including this compound, may possess anticancer properties:
- A study demonstrated that certain piperidine derivatives exhibited cytotoxicity in hypopharyngeal tumor cell models, outperforming standard chemotherapy agents like bleomycin .
- The activation of muscarinic acetylcholine receptors by these compounds has been linked to enhanced cell proliferation and resistance to apoptosis in colorectal cancer cells .
Study 1: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of various alkaloids found that derivatives similar to this compound showed promising results against multiple bacterial strains. The study emphasized the importance of structural modifications in enhancing bioactivity.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | B. subtilis | 75 |
| Compound B | E. coli | <125 |
| Cyclopropyl Derivative | P. aeruginosa | 150 |
Study 2: Anticancer Potential
In vitro studies have highlighted the potential of piperidine derivatives in cancer therapy:
- The compound was evaluated for its ability to induce apoptosis in cancer cells, showing a significant reduction in cell viability compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [Cyclopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Piperidine functionalization : Introduce the 1-methyl group to piperidine using reductive alkylation with formaldehyde and sodium cyanoborohydride under acidic conditions .
Cyclopropyl coupling : React the modified piperidine with cyclopropylamine via nucleophilic substitution, ensuring anhydrous conditions to avoid ring-opening side reactions .
Acetic acid conjugation : Attach the acetic acid moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) to preserve stereochemistry .
- Purity Optimization : Purify intermediates via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and final product via recrystallization (ethanol/water). Validate purity using HPLC (C18 column, 0.1% TFA in H₂O/ACN) and NMR (¹H/¹³C, δ 1.0–1.5 ppm for cyclopropyl protons) .
Q. How can the structural conformation of this compound be characterized to assess its bioactive potential?
- Methodological Answer :
- Spectroscopic Analysis : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities, particularly around the cyclopropyl and piperidine moieties. For example, NOESY can confirm spatial proximity between the cyclopropyl and piperidine methyl groups .
- X-ray Crystallography : Co-crystallize the compound with a stabilizing agent (e.g., tartaric acid) to resolve absolute configuration. Compare bond angles with cyclopropyl-containing amino acids (e.g., naturally occurring 1-aminocyclopropane-1-carboxylic acid) to infer conformational constraints .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly its interaction with neurotransmitter receptors?
- Methodological Answer :
- Receptor Binding Assays : Screen against sigma-1 or muscarinic acetylcholine receptors (common targets for piperidine derivatives) using radioligand displacement (³H-(+)-pentazocine for sigma-1). Include positive controls (e.g., haloperidol) and measure IC₅₀ values .
- Functional Assays : Use calcium flux or cAMP accumulation assays in HEK293 cells expressing recombinant receptors. For example, cyclopropyl groups in amino acids enhance receptor selectivity by restricting rotational freedom, which can be quantified via dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic profile while retaining target affinity?
- Methodological Answer :
- Backbone Modifications : Systematically substitute the cyclopropyl group with other strained rings (e.g., bicyclo[2.2.1] groups) to assess impact on metabolic stability (via microsomal incubation assays) .
- Piperidine Methylation : Compare 1-methyl vs. 1-ethyl derivatives in permeability assays (Caco-2 monolayer) to evaluate efflux transporter interactions. Use molecular dynamics simulations (AMBER force field) to predict steric hindrance effects .
- Acidic Group Replacement : Replace acetic acid with phosphonic or sulfonic acid groups to enhance solubility. Validate via shake-flask solubility tests (pH 7.4 PBS) .
Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Replicate assays under controlled parameters (e.g., buffer ionic strength, temperature, cell passage number). For example, discrepancies in sigma-1 receptor affinity may arise from variations in membrane protein concentration .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., cyclopropane ring-opening under acidic conditions) that may interfere with activity measurements .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) to measure direct binding kinetics, bypassing cellular variability .
Q. How can the compound’s stability in physiological conditions be systematically evaluated to inform formulation development?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via UPLC-UV (220 nm) over 24 hours. Cyclopropyl rings are prone to acid-catalyzed ring-opening, necessitating enteric coating .
- Oxidative Stress Testing : Expose to hydrogen peroxide (0.3% w/v) and measure thiobarbituric acid-reactive substances (TBARS) to assess susceptibility to oxidation .
Q. What computational approaches are recommended to model the compound’s interaction with enzymes like cytochrome P450 (CYP3A4) for toxicity prediction?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to dock the compound into CYP3A4’s crystal structure (PDB ID: 5TQZ). Focus on the heme-binding pocket and identify potential metabolic hotspots (e.g., cyclopropyl α-carbon) .
- QM/MM Simulations : Apply hybrid quantum mechanics/molecular mechanics to model electron transfer during oxidation. Compare activation energies with known CYP3A4 substrates (e.g., midazolam) to predict metabolic rates .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported LogP values for this compound?
- Methodological Answer :
- Experimental Reassessment : Measure LogP via shake-flask method (octanol/water partitioning) with HPLC quantification. Compare with computational predictions (e.g., XLogP3-AA) to identify outliers. Discrepancies may arise from ionization of the acetic acid group at physiological pH .
- Ionization Correction : Apply the pH-corrected LogD (distribution coefficient) using the Henderson-Hasselbalch equation. For example, at pH 7.4, the acetic acid group (pKa ~2.5) is deprotonated, increasing hydrophilicity .
Methodological Resources
- Synthesis Protocols : Refer to piperidine alkylation techniques in Najer et al. (1958) and carbodiimide coupling in Juárez et al. (1997) .
- Structural Analysis : Utilize amino acid hydrolysis and derivatization methods from Pharmaceutical Forum (2006) for LC-MS compatibility .
- SAR Optimization : Apply cyclopropyl conformational constraints as described by Hruby et al. in peptide receptor studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
